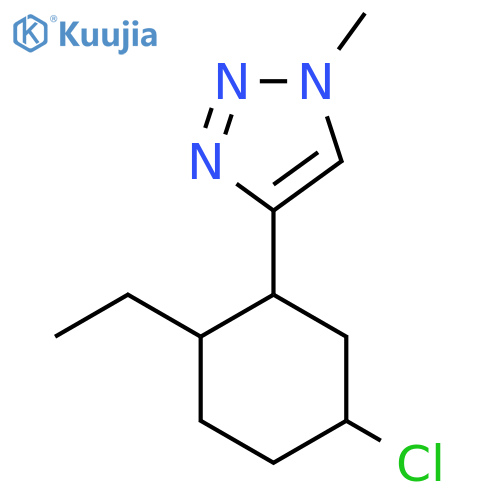

Cas no 2138071-14-2 (4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)

2138071-14-2 structure

商品名:4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole

- EN300-1157264

- 2138071-14-2

-

- インチ: 1S/C11H18ClN3/c1-3-8-4-5-9(12)6-10(8)11-7-15(2)14-13-11/h7-10H,3-6H2,1-2H3

- InChIKey: PFOFKOXVGLPIET-UHFFFAOYSA-N

- ほほえんだ: ClC1CCC(CC)C(C2=CN(C)N=N2)C1

計算された属性

- せいみつぶんしりょう: 227.1189253g/mol

- どういたいしつりょう: 227.1189253g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 30.7Ų

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1157264-1.0g |

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole |

2138071-14-2 | 1g |

$0.0 | 2023-06-09 |

4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2138071-14-2 (4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量